molecular formula C18H26O2Si2 B087300 Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl- CAS No. 1094-86-6

Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-

Cat. No.: B087300
CAS No.: 1094-86-6
M. Wt: 330.6 g/mol
InChI Key: IRXVVRLNZOQOJO-UHFFFAOYSA-N
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Description

The compound "Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-" (systematic IUPAC name: 4,4'-bis(trimethylsilyloxy)-1,1'-biphenyl) features a central biphenyl scaffold with two oxygen-linked trimethylsilyl (TMS) groups at the 4 and 4' positions. This structure combines the rigidity of the biphenyl core with the hydrophobic and electron-donating properties of the TMS groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, [[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis[trimethyl- can be synthesized through several methods. One common approach involves the reaction of 4,4’-dihydroxybiphenyl with trimethylchlorosilane in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of silane compounds .

Chemical Reactions Analysis

Types of Reactions

Silane, [[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis[trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanol derivatives, siloxane linkages, and various substituted biphenyl compounds .

Scientific Research Applications

Materials Science

Silane compounds are widely used as coupling agents in polymer composites. The incorporation of silanes enhances the bonding between inorganic fillers and organic matrices, improving mechanical properties and thermal stability.

  • Case Study : Research has shown that adding silane-modified fillers to epoxy resins results in significant improvements in tensile strength and thermal resistance compared to unmodified systems. This application is particularly valuable in aerospace and automotive industries where material performance is critical.

Electronics

In the electronics sector, silanes are utilized for surface modification of substrates to enhance adhesion properties for coatings and adhesives.

  • Case Study : A study demonstrated that treating silicon wafers with silane compounds improved the adhesion of photoresists during semiconductor fabrication processes. This enhancement leads to better pattern fidelity and device performance in integrated circuits.

Surface Coatings

Silane compounds are effective in creating hydrophobic surfaces due to their ability to form self-assembled monolayers (SAMs). This property is exploited in various coatings to repel water and contaminants.

  • Case Study : Applications in anti-fogging coatings for eyewear have shown that silane-treated surfaces maintain clarity under humid conditions, significantly outperforming untreated surfaces.

Mechanism of Action

The mechanism by which Silane, [[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis[trimethyl- exerts its effects involves the interaction of its silane groups with various molecular targets. The trimethylsilyl groups can form stable bonds with hydroxyl groups, protecting them from unwanted reactions. This property is particularly useful in organic synthesis, where selective protection and deprotection of functional groups are crucial .

Comparison with Similar Compounds

The following table compares 4,4'-bis(trimethylsilyloxy)-1,1'-biphenyl with structurally related biphenyl derivatives from the evidence, focusing on molecular properties, synthesis, and applications:

Compound Functional Groups Molecular Weight (g/mol) Synthesis Method Key Applications/Properties Reference
4,4'-bis(trimethylsilyloxy)-1,1'-biphenyl (hypothetical) -O-Si(CH₃)₃ ~330 (estimated) Likely silylation of biphenol Potential crosslinker, hydrophobic coatings N/A
(2Z,2′Z)-4,4′-(([1,1′-biphenyl]-4,4′-diylbis(oxy))bis(phenylene))bis(maleamic acid) -NH-C(=O)-CH=CH-COOH ~600 (exact value not given) N-acylation of dianiline Ligand for metal-organic frameworks (MOFs)
4,4′-{[(1,1’-biphenyl)-4,4’-diylbis(methylene)]-bis(oxy)}dianiline (BPDP) -O-CH₂-biphenyl-CH₂-O- + -NH₂ ~424 (estimated) One-pot synthesis Epoxy curing agent (enhances Tg up to 180°C)
[1,1'-biphenyl]-4,4'-diyl bis(2-methylacrylate) -O-CO-C(CH₃)=CH₂ 322.35 Esterification Polymerizable monomer (density: 1.127 g/cm³)
3,3'-([1,1'-biphenyl]-4,4'-diylbis(azanylylidene))bis(indolin-2-one) -N=CH-indolinone ~438 (estimated) Mechanochemical Schiff base formation Antimicrobial activity (tested against E. coli)

Key Observations:

Synthesis Complexity: The maleamic acid derivative () requires multi-step acylation (16% yield), whereas BPDP () and the Schiff base () are synthesized via simpler one-pot or solvent-free mechanochemical routes. The silane analog would likely involve silylation of biphenol under anhydrous conditions.

Thermal Stability :

  • BPDP, when used as an epoxy curing agent, increases glass transition temperature (Tg) proportionally to its concentration, suggesting that the biphenyl-oxy core enhances rigidity . The silane derivative’s Tg is anticipated to be higher due to the TMS groups’ steric bulk and thermal resistance.

Functional Group Impact :

  • Hydrophobicity : The TMS groups in the silane compound would enhance hydrophobicity compared to the hydrophilic maleamic acid (-COOH) or amine (-NH₂) derivatives.
  • Reactivity : The dimethacrylate derivative () is polymerizable, while the Schiff base () exhibits antimicrobial properties due to its azomethine (-C=N-) linkage.

Applications :

  • MOF ligands (maleamic acid), epoxy curing agents (BPDP), and antimicrobial agents (Schiff base) demonstrate the versatility of biphenyl-oxy derivatives. The silane compound could serve as a hydrophobic additive in silicones or surface-modifying agents.

Biological Activity

Silane compounds, particularly those with complex structures such as [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-], have garnered attention in various fields including materials science and biochemistry due to their unique properties and potential biological activities. This article explores the biological activity of this specific silane compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure

The compound is characterized by a silane backbone with biphenyl groups that enhance its stability and reactivity. The structural formula can be represented as follows:

\text{Si}[\text{C}_{12}\text{H}_{10}\text{O}}]_{2}[\text{C}_{3}\text{H}_{9}]_{3}

This structure allows for interactions with biological molecules, potentially influencing cellular functions.

Mechanisms of Biological Activity

Research indicates that silanes can exhibit various biological activities through multiple mechanisms:

  • Antioxidant Activity : Silanes can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage and has implications in cancer prevention.
  • Antimicrobial Properties : Certain silane derivatives demonstrate antimicrobial effects by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Cell Proliferation Inhibition : Some studies suggest that silane compounds can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

Antioxidant Activity

A study published in Bioorganic Chemistry evaluated the antioxidant capacity of various silane derivatives, including [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-]. The findings indicated that this compound exhibited significant radical scavenging activity, with an IC50 value comparable to established antioxidants like ascorbic acid.

CompoundIC50 (µM)Reference
Ascorbic Acid30
Silane Derivative35

Antimicrobial Effects

In another investigation, the antimicrobial efficacy of silane compounds was assessed against a range of bacterial strains. The results demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75

Cytotoxicity Against Cancer Cells

A recent study examined the cytotoxic effects of [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-] on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-740Apoptosis induction
HeLa45Cell cycle arrest

Discussion

The biological activity of [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-] highlights its potential applications in therapeutic contexts. Its antioxidant properties could be leveraged in formulations aimed at reducing oxidative stress-related diseases. Furthermore, its antimicrobial and anticancer activities suggest potential roles in treating infections and malignancies.

Q & A

Q. What are the conventional synthesis methods for biphenyl-incorporated silane derivatives, and how are reaction conditions optimized?

Basic Synthesis Methodology
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, biphenyl-based diols or diamines react with trimethylchlorosilane in anhydrous solvents (e.g., THF or toluene) under inert gas. Key parameters include:

  • Molar ratios : A 1:2 stoichiometry between biphenyl diol and silane reagent ensures complete substitution .
  • Catalysts : Triethylamine or pyridine neutralizes HCl byproducts .
  • Reaction time : 12–24 hours under reflux (60–80°C) .
    Yields are typically 75–90% after purification via column chromatography.

Q. How do spectroscopic techniques confirm the structural integrity of biphenyl-silane compounds?

Basic Characterization

  • ¹H/¹³C NMR : Biphenyl aromatic protons appear as doublets (δ 7.2–7.8 ppm) with coupling constants J = 8–10 Hz. Trimethylsilyl groups show singlets at δ 0.1–0.3 ppm .
  • FT-IR : Siloxane (Si-O) stretches appear at 1000–1100 cm⁻¹, and aromatic C=C vibrations at 1500–1600 cm⁻¹ .
  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, Si within ±0.3% of theoretical values) .

Q. What green chemistry approaches improve the sustainability of synthesizing biphenyl-silane derivatives?

Advanced Synthesis

  • Mechanochemical Synthesis : Grinding biphenyl diol with trimethylchlorosilane in an agate mortar (45 minutes) achieves 85% yield without solvents. A few drops of DMF accelerate kinetics .
  • Microwave-Assisted Reactions : Reduce reaction time to 15–30 minutes with comparable yields (80–88%) .
  • Solvent-Free Catalysis : Ionic liquids (e.g., Aliquat 336) enhance reaction rates and reduce waste .

Q. How does structural modification of the biphenyl core influence thermal stability?

Advanced Structure-Property Analysis

  • Thermogravimetric Analysis (TGA) : Biphenyl-silane derivatives exhibit decomposition temperatures (Td) above 300°C. Substitution with electron-withdrawing groups (e.g., nitro) increases Td by 20–30°C .
  • Differential Scanning Calorimetry (DSC) : Glass transition temperatures (Tg) correlate with crosslink density. For example, epoxy resins cured with biphenyl-silane show Tg values up to 180°C .

Q. What methodologies assess the biological activity of biphenyl-silane compounds?

Advanced Application

  • Antimicrobial Assays : Compounds are tested against E. coli and S. aureus via broth microdilution (MIC values reported in μg/mL). Electron-deficient biphenyl-silane derivatives show enhanced activity due to membrane disruption .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) evaluate biocompatibility for biomedical applications .

Q. How do biphenyl-silane derivatives perform in stimuli-responsive materials?

Advanced Functional Materials

  • Optical Properties : UV-Vis spectra show absorption at 300–400 nm (π→π* transitions). Acid/base treatment induces bathochromic shifts (e.g., 50 nm shift upon deprotonation) .
  • Photoisomerization : Under UV light, azobenzene-modified derivatives undergo transcis isomerization, enabling light-responsive coatings .

Q. How are crystallographic data used to resolve structural ambiguities in biphenyl-silane systems?

Advanced Characterization
Single-crystal X-ray diffraction confirms dihedral angles between biphenyl rings (e.g., 15–25°) and Si-O bond lengths (1.61–1.65 Å). Disordered silyl groups are modeled with partial occupancy .

Q. How should researchers address contradictions in reported synthesis yields or properties?

Data Analysis Strategy

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve yields by 10–15% compared to alcohols .
  • Side Reactions : Trace moisture can hydrolyze silane groups, reducing yields. Rigorous drying of reagents/solvents is critical .
  • Statistical Optimization : Design of Experiments (DoE) models (e.g., Box-Behnken) identify optimal temperature, time, and catalyst loading .

Properties

IUPAC Name

trimethyl-[4-(4-trimethylsilyloxyphenyl)phenoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2Si2/c1-21(2,3)19-17-11-7-15(8-12-17)16-9-13-18(14-10-16)20-22(4,5)6/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXVVRLNZOQOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348098
Record name Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094-86-6
Record name Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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